molecular formula C25H17FN4O B4887966 2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one

2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one

Cat. No.: B4887966
M. Wt: 408.4 g/mol
InChI Key: MDTNAUJUNYWLRJ-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolone core substituted with phenyl and fluorophenyl groups, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one is unique due to its combination of a pyrazolone core with a pyrimidine ring and phenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O/c26-20-13-11-19(12-14-20)22-15-21(17-7-3-1-4-8-17)27-25(28-22)30-24(31)16-23(29-30)18-9-5-2-6-10-18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTNAUJUNYWLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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